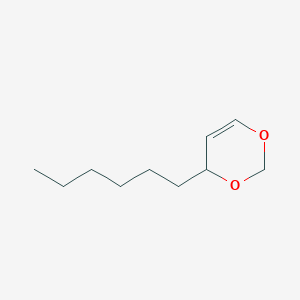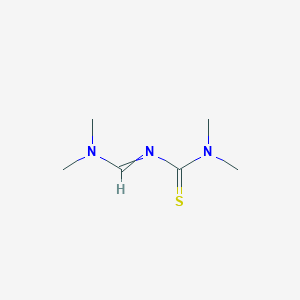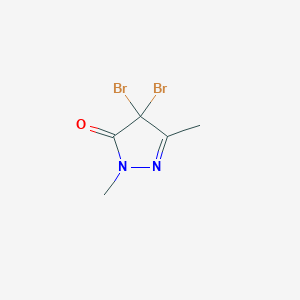
4,4-Dibromo-2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dibromo-2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by the presence of two bromine atoms and two methyl groups attached to a pyrazolone ring. Pyrazolones are known for their diverse chemical properties and applications in various fields, including pharmaceuticals and agrochemicals.
Méthodes De Préparation
The synthesis of 4,4-Dibromo-2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one typically involves the bromination of 2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 4,4-positions. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .
Analyse Des Réactions Chimiques
4,4-Dibromo-2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazolone derivatives or reduction to remove the bromine atoms.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4,4-Dibromo-2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,4-Dibromo-2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The bromine atoms and the pyrazolone ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular receptors and enzymes .
Comparaison Avec Des Composés Similaires
4,4-Dibromo-2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one can be compared with other pyrazolone derivatives such as:
2,4-Dihydro-2,5-dimethyl-3H-pyrazol-3-one: Lacks the bromine atoms, resulting in different chemical and biological properties.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Contains a phenyl group instead of bromine atoms, leading to variations in reactivity and applications.
The presence of bromine atoms in this compound makes it unique and imparts specific chemical properties that are not observed in other similar compounds.
Propriétés
Numéro CAS |
116342-87-1 |
|---|---|
Formule moléculaire |
C5H6Br2N2O |
Poids moléculaire |
269.92 g/mol |
Nom IUPAC |
4,4-dibromo-2,5-dimethylpyrazol-3-one |
InChI |
InChI=1S/C5H6Br2N2O/c1-3-5(6,7)4(10)9(2)8-3/h1-2H3 |
Clé InChI |
DWWZEYOTASQVAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)C1(Br)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


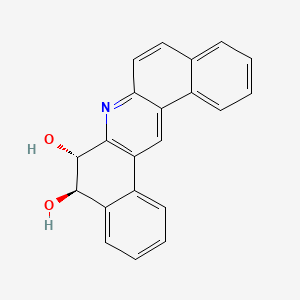
![Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)-](/img/structure/B14304518.png)

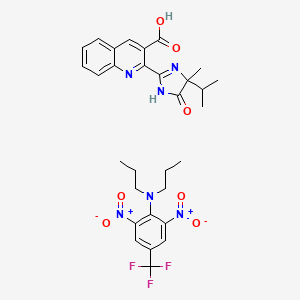
![Benzene, 1,1'-[(3-chloropropoxy)methylene]bis[4-fluoro-](/img/structure/B14304546.png)
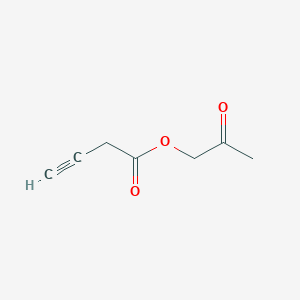
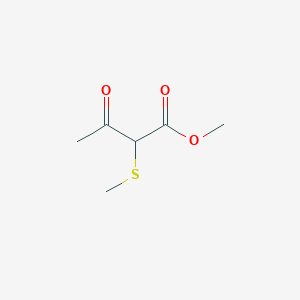

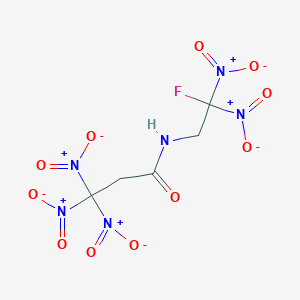
![Ethyl 5,8-diphenylpyrido[3,4-d]pyridazine-7-carboxylate](/img/structure/B14304577.png)

